molecular formula C16H13F3O2 B7763355 4'-Trifluoromethylbiphenyl-4-propanoic acid

4'-Trifluoromethylbiphenyl-4-propanoic acid

Cat. No.: B7763355
M. Wt: 294.27 g/mol
InChI Key: LGPICPNTWRPRAB-UHFFFAOYSA-N
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Description

4'-Trifluoromethylbiphenyl-4-propanoic Acid is a high-value organic compound employed in advanced chemical and pharmaceutical research. The integration of the biphenyl backbone with a trifluoromethyl group and a propanoic acid tail makes this molecule a versatile building block for developing new materials and bioactive molecules. The trifluoromethyl group is a key motif in medicinal chemistry, known to influence a compound's metabolic stability, lipophilicity, and binding affinity . This acid is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can procure this compound in various grades and purities, including high and ultra-high purity forms up to 99.999% to meet specific experimental requirements . Typical bulk packaging includes palletized plastic pails, fiber and steel drums, and super sacks, with air-sensitive materials available packaged under argon or vacuum . As a specialized chemical, its market dynamics and supply chain are influenced by technological advancements in synthesis, regulatory changes, and global economic trends . Proper handling procedures should be observed; similar compounds in this class may have hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Please request a quote and a copy of the Safety Data Sheet (SDS) for more information.

Properties

IUPAC Name

3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O2/c17-16(18,19)14-8-6-13(7-9-14)12-4-1-11(2-5-12)3-10-15(20)21/h1-2,4-9H,3,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPICPNTWRPRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent-Mediated Biphenyl Formation

The construction of the biphenyl backbone via Grignard reagents is a foundational step in synthesizing 4'-trifluoromethylbiphenyl derivatives. As demonstrated in the preparation of 4'-trifluoromethyl-2-diphenic acid , p-chlorobenzotrifluoride reacts with magnesium in anhydrous tetrahydrofuran (THF) to form a Grignard reagent, which subsequently couples with electrophilic aromatic partners. For 4'-trifluoromethylbiphenyl-4-propanoic acid, this approach could involve reacting the trifluoromethyl-containing Grignard reagent with a brominated phenylpropanoic acid ester. Hydrolysis of the ester intermediate under basic conditions (e.g., NaOH) followed by acidification (HCl or H2SO4) would yield the propanoic acid group .

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Grignard formationMg, THF, N2 atmosphere, reflux68–70
CouplingElectrophilic aryl halide, Pd catalyst70–78
Ester hydrolysisNaOH (1:3–1:8 molar ratio), 80–100°C65–69

This method’s efficiency hinges on the stability of the propanoic acid ester during coupling and the selectivity of the Grignard reaction. Side reactions, such as over-bromination or ester decomposition, necessitate careful temperature control and stoichiometric precision .

Suzuki-Miyaura Cross-Coupling for Biphenyl Assembly

Palladium-catalyzed Suzuki-Miyaura coupling offers a robust route to biphenyl structures. In the synthesis of 4'-trifluoromethylbiphenyl-2-carboxylic acid , o-tolyllithium couples with p-trifluoromethylchlorobenzene using PdCl2(PPh3)2 to form the biphenyl core. Adapting this for the target compound, 4-bromophenylpropanoic acid ester could serve as one coupling partner, while a trifluoromethyl-substituted boronic acid acts as the other. Post-coupling hydrolysis of the ester would yield the propanoic acid moiety.

Key Considerations

  • Catalyst System : PdCl2(PPh3)2 (0.1 mol%) in toluene at 50°C achieves 78% yield for analogous biphenyls .

  • Boronic Acid Preparation : Miyaura borylation of 4-bromophenylpropanoic acid ester with bis(pinacolato)diboron (B2Pin2) and a palladium catalyst generates the requisite boronic acid .

  • Ester Hydrolysis : Acidic or basic conditions (e.g., HNO3 or NaOH) hydrolyze the ester to the carboxylic acid, though prolonged heating may degrade the trifluoromethyl group .

Oxidation of Alkyl-Substituted Biphenyl Precursors

Oxidation of alkyl side chains to carboxylic acids is a well-established strategy. For example, 4'-trifluoromethyl-2-methylbiphenyl is oxidized to 4'-trifluoromethylbiphenyl-2-carboxylic acid using KMnO4 or HNO3 . Extending this to the target compound requires a 3-carbon alkyl chain (e.g., propyl) at the biphenyl’s 4 position. Bromination of the terminal methyl group followed by cyanation (KCN) and hydrolysis (H2SO4) could convert a propyl group to propanoic acid.

Oxidation Pathways

  • Bromination : NBS or Br2 with radical initiators (e.g., AIBN) introduces a bromine at the terminal carbon .

  • Cyanation : Substitution of bromide with CN⁻ yields a nitrile intermediate.

  • Hydrolysis : Acidic or basic hydrolysis converts the nitrile to propanoic acid.

Challenges : Over-oxidation or incomplete bromination may reduce yields. Source reports 65–70% yields for similar bromination steps, while hydrolysis efficiencies exceed 85% under optimized conditions .

Nucleophilic Aromatic Substitution for Direct Functionalization

Introducing the propanoic acid group via nucleophilic substitution on a pre-formed biphenyl scaffold is feasible if electron-withdrawing groups activate the aromatic ring. For instance, a nitro group at the 4 position could facilitate displacement by a propanoic acid anion. However, the trifluoromethyl group’s meta-directing nature complicates regioselectivity, necessitating protective strategies or orthogonal directing groups.

Case Study : In the synthesis of 2-[(4-bromomethyl)phenyl]propionic acid , bromination of a methyl group precedes nucleophilic substitution. Applying this to the target compound, bromination at the 4 position followed by reaction with a cyanide nucleophile and hydrolysis could yield the propanoic acid chain.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, complexity, and scalability:

MethodAdvantagesLimitationsYield Range (%)
Grignard CouplingHigh selectivity, scalableSensitive to ester stability65–78
Suzuki-MiyauraMild conditions, versatileRequires boronic acid synthesis70–78
Oxidation of Alkyl ChainsDirect conversionMulti-step, risk of over-oxidation60–70
Nucleophilic SubstitutionAtom-efficientLimited by directing effects50–65

Scientific Research Applications

4’-Trifluoromethylbiphenyl-4-propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-Trifluoromethylbiphenyl-4-propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4'-trifluoromethylbiphenyl-4-propanoic acid and its analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Applications/Notes
This compound C₁₆H₁₃F₃O₂ -CF₃ (4'), -CH₂CH₂COOH (4) 294.27 (calculated) Hypothesized anti-inflammatory agent
4'-(Trifluoromethyl)biphenyl-2-carboxylic acid C₁₄H₉F₃O₂ -CF₃ (4'), -COOH (2) 278.21 Research compound (e.g., xenalipin)
2-(3-Fluoro-4-phenylphenyl)propanoic acid C₁₅H₁₃FO₂ -F (3), -CH(CH₃)COOH (2) 256.26 NSAID (Ansaid®, Froben®)
3-(Biphenyl-4-yl)propanoic acid C₁₅H₁₄O₂ -CH₂CH₂COOH (4) 226.27 Intermediate in organic synthesis

Key Comparisons

Substituent Effects
  • Trifluoromethyl (-CF₃) vs. Fluorine (-F): The trifluoromethyl group in this compound and its biphenyl-2-carboxylic acid analog () enhances metabolic stability and lipophilicity compared to the mono-fluorinated compound in . The -CF₃ group’s strong electron-withdrawing nature may improve binding affinity in biological targets, such as cyclooxygenase (COX) enzymes, but could reduce solubility .
  • Propanoic Acid vs. This may influence bioavailability and duration of action in therapeutic contexts .
Positional Isomerism
  • The this compound (hypothetical target) and 4'-(trifluoromethyl)biphenyl-2-carboxylic acid () differ in the position of the acidic group (4 vs. 2). For example, biphenyl-2-carboxylic acids are often associated with peroxisome proliferator-activated receptor (PPAR) modulation, whereas biphenyl-4-substituted analogs may target COX enzymes .

Pharmacological Potential

  • The target compound’s trifluoromethyl and propanoic acid groups may synergize to enhance COX-2 selectivity, reducing gastrointestinal side effects compared to traditional NSAIDs like ’s compound .
  • Structural analogs lacking -CF₃ (e.g., ) are less biologically active but serve as intermediates for synthesizing fluorinated derivatives .

Biological Activity

4'-Trifluoromethylbiphenyl-4-propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, particularly the presence of a trifluoromethyl group. This modification enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

  • Molecular Formula: C15H14F3O2
  • Molecular Weight: Approximately 294.2684 g/mol
  • Structure: The compound features a biphenyl structure with a trifluoromethyl group and a propanoic acid moiety, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interaction: Preliminary studies suggest that this compound may interact with cyclooxygenase enzymes, indicating potential anti-inflammatory properties.
  • Signaling Pathways: It has been shown to influence pathways related to inflammation, cell proliferation, and apoptosis, which are crucial for its therapeutic effects.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Anticancer Activity

The compound has been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death. This effect is particularly notable in specific cancer cell lines, where it has demonstrated cytotoxicity at varying concentrations.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
4'-Methylbiphenyl-4-propanoic acidC15H16O2Methyl group enhances solubility
4'-Chlorobiphenyl-4-propanoic acidC15H14ClO2Chlorine substitution affects reactivity
3-(4-Hydroxyphenyl)propionic acidC10H12O3Hydroxyl group enhances solubility

The trifluoromethyl group in this compound imparts unique electronic properties that enhance its biological activities compared to these analogs .

Study on Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.

Anticancer Research Findings

In vitro experiments on various cancer cell lines revealed that this compound could effectively induce apoptosis. For instance, treatment with 10 µM concentration resulted in over 50% cell death in certain cancer types after 24 hours of exposure. These findings suggest that further exploration into its mechanisms could lead to novel cancer therapies .

Q & A

Q. What are the key steps and challenges in synthesizing 4'-trifluoromethylbiphenyl-4-propanoic acid?

The synthesis typically involves coupling a trifluoromethyl-substituted biphenyl precursor with a propanoic acid moiety. Critical steps include:

  • Suzuki-Miyaura cross-coupling to attach the trifluoromethylphenyl group to the biphenyl scaffold .
  • Carboxylic acid functionalization via hydrolysis of ester intermediates under controlled pH and temperature .
    Challenges include optimizing yields due to steric hindrance from the trifluoromethyl group and ensuring regioselectivity during cross-coupling. Reaction conditions (e.g., Pd catalysts, solvent polarity) must be systematically varied using Design of Experiments (DOE) to address these issues .

Q. How can researchers confirm the molecular structure of this compound?

  • Single-crystal X-ray diffraction is the gold standard, revealing bond lengths (e.g., C–C: ~1.49 Å) and hydrogen-bonding patterns (e.g., O–H⋯O dimers) .
  • NMR spectroscopy (¹H/¹³C/¹⁹F) identifies chemical shifts for the trifluoromethyl group (~-60 ppm in ¹⁹F NMR) and aromatic protons (~7.5–8.0 ppm in ¹H NMR) .
  • High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₆H₁₃F₃O₂) .

Q. What analytical methods are recommended for assessing purity?

  • HPLC with UV detection (λ = 254 nm) to quantify impurities (<1%) using reverse-phase C18 columns .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability and decomposition points (>200°C for the crystalline form) .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the crystallization of this compound?

  • Polar aprotic solvents (e.g., DMF) promote solubility but may require slow evaporation to form high-quality crystals.
  • Non-polar solvents (e.g., hexane) yield smaller crystals due to rapid nucleation.
  • Temperature gradients (e.g., cooling from 50°C to 25°C over 48 hours) enhance crystal size and reduce defects .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Discrepancies often arise from:

  • Catalyst loading : Pd(PPh₃)₄ at 2 mol% vs. 5 mol% alters coupling efficiency .
  • Protecting group strategy : tert-Butyl esters vs. methyl esters influence hydrolysis rates and byproduct formation .
    To reconcile data, conduct controlled replicate experiments with standardized conditions (e.g., anhydrous solvents, inert atmosphere) and validate via kinetic studies .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding interactions?

  • Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites on the trifluoromethyl group and aromatic ring .
  • Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes) using crystal structure data .

Q. How can byproducts from incomplete coupling reactions be identified and minimized?

  • LC-MS/MS detects biphenyl intermediates or dehalogenated side products.
  • Optimize ligand choice : Bulky ligands (e.g., SPhos) reduce homocoupling byproducts .
  • Quench unreacted reagents with scavengers (e.g., silica-bound thiols) post-reaction .

Methodological Guidance

Q. What strategies are recommended when literature lacks specific reaction conditions?

  • Analog-based extrapolation : Use data from structurally similar compounds (e.g., 3-(4-fluorophenyl)propanoic acid) to infer solvent/catalyst systems .
  • High-throughput screening : Test 10–20 solvent/catalyst combinations in parallel using microreactors .

Q. How to analyze hydrogen-bonding networks in crystalline forms?

  • Mercury software visualizes O–H⋯O interactions (e.g., dimerization with bond lengths ~2.65 Å) from X-ray data .
  • IR spectroscopy confirms hydrogen bonding via O–H stretch shifts (broad peaks at ~2500–3000 cm⁻¹) .

Q. What are best practices for scaling up synthesis without compromising yield?

  • Flow chemistry ensures consistent mixing and heat transfer for cross-coupling steps .
  • Crystallization under seeding : Add pre-formed crystals to control nucleation during cooling .

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